1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol is a chemical compound with the molecular formula C8H16FNO and a molecular weight of 161.22 g/mol This compound is of interest due to its unique structural features, which include a cyclobutyl ring and a fluorinated propanol moiety
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with 3-fluoropropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: This compound shares a similar cyclobutyl ring but lacks the fluorinated propanol moiety, which may result in different chemical and biological properties.
(1-Aminomethyl)cyclobutylmethanol: This compound has a similar aminomethylcyclobutyl structure but differs in the alcohol group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutyl ring and a fluorinated propanol moiety, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H16FNO |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H16FNO/c9-5-7(11)4-8(6-10)2-1-3-8/h7,11H,1-6,10H2 |
InChI Key |
QCZPRDFYCQYZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(CF)O)CN |
Origin of Product |
United States |
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